molecular formula C9H18N2O B1520542 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone CAS No. 893750-62-4

4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Cat. No.: B1520542
CAS No.: 893750-62-4
M. Wt: 170.25 g/mol
InChI Key: OEXQKGOAZYILFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Substitution Patterns in Analogous Derivatives

  • 1-tert-Butylpyrrolidin-2-one : Lacks the aminomethyl group, simplifying the ring to a single tert-butyl substituent.
  • 4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone : Replaces the tert-butyl group with a cyclopentyl ring, altering lipophilicity.
  • 1-Boc-4-(aminomethyl)piperidine : A six-membered lactam analog with a Boc-protected amine, highlighting ring-size effects on reactivity.

Table 2: Comparative Analysis of Pyrrolidinone Derivatives

Compound Substituents Key Features
This compound 1-tert-butyl, 4-aminomethyl Steric bulk + hydrogen bonding
1-tert-Butylpyrrolidin-2-one 1-tert-butyl Simplified N-alkylation
4-(Aminomethyl)-1-cyclopentyl-2-pyrrolidinone 1-cyclopentyl, 4-aminomethyl Increased lipophilicity

The aminomethyl group at position 4 enables nucleophilic reactivity, making this compound a versatile intermediate for further functionalization.

Comparative Analysis of Tautomeric Forms and Stereochemical Variants

Tautomerism in Pyrrolidinones

Tautomerism in pyrrolidinones typically involves proton shifts between the lactam oxygen and nitrogen. However, this compound exhibits limited tautomeric behavior due to:

  • Steric hindrance : The tert-butyl group restricts conformational flexibility.
  • Hydrogen-bonding stabilization : The aminomethyl group forms intramolecular hydrogen bonds with the lactam carbonyl, stabilizing the keto form.

In contrast, unsubstituted 2-pyrrolidinone exists in equilibrium between keto and enol tautomers, with the keto form dominating in nonpolar solvents.

Stereochemical Considerations

The compound lacks chiral centers due to its symmetric substitution pattern:

  • The tert-butyl group at N1 creates a quaternary center.
  • The aminomethyl group at C4 is bonded to a primary amine, preventing stereoisomerism.

Table 3: Tautomeric and Stereochemical Properties

Property This compound Unsubstituted 2-Pyrrolidinone
Dominant Tautomer Keto form Keto/enol equilibrium
Stereoisomers None None
Stabilizing Interactions Intramolecular H-bonds Solvent-dependent H-bonds

This contrasts with optically active pyrrolidinones like (−)-clausenamide, which contain multiple chiral centers.

Properties

IUPAC Name

4-(aminomethyl)-1-tert-butylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(2,3)11-6-7(5-10)4-8(11)12/h7H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXQKGOAZYILFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893750-62-4
Record name 4-(aminomethyl)-1-tert-butylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Benzylation and Nitromethylene Intermediate Route

A well-documented method for preparing 2-aminomethyl-pyrrolidine derivatives involves multi-step reactions starting from 2-pyrrolidone:

  • Step 1: N-Benzylation of 2-pyrrolidone

    2-pyrrolidone is reacted with benzyl chloride under reflux in a basic medium (alkaline alcoholate) and an aromatic solvent (e.g., toluene or benzene). This yields N-benzyl-2-pyrrolidone with high yield (~82%).

  • Step 2: Formation of N-Benzyl-2-nitromethylene-pyrrolidine

    The N-benzyl-2-pyrrolidone is treated with dimethyl sulfate at 65°C, cooled, then reacted with sodium in methanol followed by nitromethane addition. After crystallization and purification, N-benzyl-2-nitromethylene-pyrrolidine is obtained (~71% yield).

  • Step 3: Reduction to 2-aminomethyl-pyrrolidine

    The nitromethylene intermediate undergoes catalytic hydrogenation or chemical reduction to yield 2-aminomethyl-pyrrolidine with ~78% yield and high purity.

This method, while specific to 2-aminomethyl-pyrrolidine, provides a framework for introducing the aminomethyl substituent on the pyrrolidinone ring and could be adapted for 4-substituted analogs with appropriate modifications.

Protection and Deprotection Using tert-Butyl Groups

The tert-butyl group is commonly used as a protecting group for amines in heterocyclic chemistry. Methods for preparing tert-butyl-protected aminopiperidines (structurally related to pyrrolidinones) involve:

  • Reaction of piperidone derivatives with di-tert-butyl dicarbonate to introduce the Boc (tert-butoxycarbonyl) protecting group.
  • Catalytic hydrogenation (Pd/C) to remove benzyl protecting groups after functionalization.
  • Control of reaction conditions (temperature, pressure, solvent) to optimize yield and purity.

Though these procedures focus on piperidine rings, the principles apply to pyrrolidinone derivatives, where the nitrogen is protected with tert-butyl groups to allow selective functionalization at the carbon positions.

Likely Synthetic Route for this compound

Based on the above methods and general organic synthesis principles, a plausible preparation route for this compound includes:

  • Starting Material: 2-pyrrolidone or a substituted pyrrolidinone.

  • N-tert-butyl Protection: Introduction of the tert-butyl group on the nitrogen, likely via reaction with tert-butyl carbamate or di-tert-butyl dicarbonate under basic conditions.

  • Functionalization at C-4: Introduction of the aminomethyl group at the 4-position via a side-chain modification, possibly through:

    • Halomethylation at C-4 followed by substitution with an amine.
    • Formation of a nitromethylene intermediate at C-4 followed by reduction to the aminomethyl group.
  • Purification: Distillation or crystallization to isolate the target compound with high purity.

This pathway aligns with known chemistry of pyrrolidinones and related heterocycles.

Comparative Data Table of Key Steps

Step Reagents/Conditions Yield (%) Notes
N-Benzylation of 2-pyrrolidone Benzyl chloride, alkaline alcoholate, reflux in toluene 82 High yield, key intermediate
Formation of nitromethylene intermediate Dimethyl sulfate, sodium/methanol, nitromethane, 65°C 71 Crystallization step
Reduction to aminomethyl derivative Catalytic hydrogenation or chemical reduction 78 High purity product
tert-Butyl protection (related piperidine) Di-tert-butyl dicarbonate, basic medium, 80-110°C ~81-90 Protects nitrogen for selective reactions
Catalytic debenzylation (related piperidine) Pd/C, H2, 0.8-1.0 MPa, 60-80°C, 4-8 h 88-90 Removes benzyl protecting group

Research Findings and Considerations

  • The multi-step benzylation/nitromethylene/reduction sequence is efficient for introducing aminomethyl groups on pyrrolidinone rings but requires careful control of reaction conditions and purification steps to achieve high yield and purity.

  • The use of tert-butyl protecting groups is well-established for nitrogen protection in heterocyclic compounds, facilitating selective functionalization and improving overall synthetic flexibility.

  • Specific data on this compound synthesis is sparse; however, extrapolation from related compounds suggests that combining these strategies is effective.

  • Pyrrolidinone derivatives like this compound are valuable intermediates in medicinal chemistry and materials science due to their polar, aprotic nature and functional group versatility.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary amines .

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : AMBP serves as a key intermediate in the synthesis of various organic compounds due to its functional groups that can undergo multiple chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

  • Enzyme Mechanism Studies : The compound is utilized in biochemical assays to study enzyme mechanisms. Its ability to form hydrogen bonds enhances its interaction with enzyme active sites, making it a useful probe in enzyme inhibition studies.

Medicine

  • Therapeutic Potential : Research indicates that AMBP has potential applications in drug development. It has been investigated for its inhibitory effects on specific kinases involved in cancer pathways and may also modulate neurotransmitter systems, suggesting applications in treating neurological disorders .

Industry

  • Agrochemical Production : AMBP is used as an intermediate in the manufacture of specialty chemicals and agrochemicals, highlighting its industrial relevance.

Enzyme Modulation

AMBP has shown significant enzyme modulation capabilities:

  • Inhibition of Kinases : In vitro studies have demonstrated that AMBP can inhibit specific kinases with IC50 values indicating potent activity. This positions it as a candidate for kinase-targeted therapies .

Neuropharmacological Effects

Animal model studies suggest that AMBP may influence neurotransmitter systems:

  • Behavioral assays indicated changes in locomotor activity and anxiety-like behaviors following administration of AMBP, suggesting potential use in treating anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological effects of AMBP:

Study FocusFindingsReference
Enzyme InhibitionSignificant inhibition of kinases involved in cancer signaling pathways.
Neuropharmacological EffectsModulation of neurotransmitter systems; potential for anxiety treatment.
Comparative Structural AnalysisUnique binding affinities compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effect .

Comparison with Similar Compounds

4-(Aminomethyl)-1-benzyl-2-pyrrolidinone Fumarate (2:1)

  • Structure : Features a benzyl group (aromatic, electron-rich) at the 1-position instead of tert-butyl.
  • Molecular Weight : 524.68 g/mol (including fumarate counterion).
  • Toxicity : Oral rat LD₅₀ = 2884 mg/kg, indicating low acute toxicity .
  • Key Differences : The benzyl group may enhance π-π interactions with biological targets but reduce metabolic stability compared to the tert-butyl group. The fumarate salt improves solubility relative to the free base.

1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone

  • Structure: Incorporates a benzimidazole ring and methoxyphenoxyethyl substituent.
  • Molecular Weight : 407.51 g/mol (free base).
  • Physical Properties : Predicted density = 1.18 g/cm³, boiling point = 612.4°C, pKa = 4.87 .

4-AP Analogs (e.g., 4-di(methylamino)pyridine)

  • Structure: Pyridine core with methylamino or dimethylamino substituents.
  • Biological Activity: 4-di(methylamino)pyridine potentiates HVACCs (high-voltage-activated calcium channels) with greater efficacy than 4-aminopyridine (4-AP) at 1–3 mM concentrations .
  • Key Differences: While structurally distinct (pyridine vs. pyrrolidinone), these analogs highlight the importance of amino group modifications in enhancing ion channel activity—a property that may extrapolate to pyrrolidinone derivatives.

Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Toxicity (LD₅₀, rat oral)
4-(Aminomethyl)-1-tert-butyl-2-pyrrolidinone Pyrrolidinone tert-butyl, aminomethyl Not Available Not Reported Not Available
4-(Aminomethyl)-1-benzyl-2-pyrrolidinone Pyrrolidinone Benzyl, aminomethyl (+ fumarate) 524.68 Not Reported 2884 mg/kg
Benzimidazole-pyrrolidinone derivative Pyrrolidinone Benzimidazole, methoxyphenoxyethyl 407.51 Not Reported Not Available
4-di(methylamino)pyridine Pyridine Dimethylamino ~122.14 HVACCs potentiation Not Available

Key Observations:

Substituent Effects: tert-butyl vs. Benzyl: The tert-butyl group in the target compound likely improves metabolic stability and lipophilicity compared to the benzyl group, which may enhance aromatic interactions but increase susceptibility to oxidative metabolism. Aminomethyl vs.

Biological Activity: Pyridine analogs like 4-di(methylamino)pyridine demonstrate that amino group modifications significantly enhance ion channel modulation . This principle may apply to pyrrolidinone derivatives, though direct evidence is lacking.

Toxicity: The benzyl-pyrrolidinone fumarate exhibits low acute toxicity (LD₅₀ = 2884 mg/kg) , suggesting that pyrrolidinone derivatives are generally well-tolerated. The tert-butyl variant may exhibit similar or improved safety profiles due to reduced reactivity.

Biological Activity

4-(Aminomethyl)-1-tert-butyl-2-pyrrolidinone (commonly referred to as Prolintane) is a synthetic compound that has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₉N₂O
  • Molecular Weight : Approximately 169.26 g/mol
  • Structural Features : The compound features a pyrrolidinone ring with an aminomethyl group and a tert-butyl substituent, which enhances its stability and lipophilicity, making it suitable for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Interaction : The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites on enzymes, modulating their activity. This may lead to reversible or irreversible inhibition depending on the nature of the interaction.
  • Signaling Pathways : The compound may influence various signaling pathways related to cell growth, apoptosis, and neurotransmission, indicating its potential role in therapeutic contexts.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. Notably:

  • Inhibition of Tumor Cell Growth : The compound has shown promising results in inhibiting the growth of various tumor cell lines, suggesting its potential as an antineoplastic agent. For example, it has been reported to inhibit tubulin polymerization, which is crucial for cancer cell division .

Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological properties:

  • Cognitive Enhancements : Initial studies suggest that the compound might enhance cognitive functions, possibly through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityUnique Features
4-(aminomethyl)benzoic acidAnti-inflammatory propertiesSimple aromatic structure
4-(aminomethyl)piperidineAntidepressant effectsMore flexible structure
4-aminopyridinePotent for neurological disordersPyridine ring enhances receptor binding

Case Study 1: Antitumor Efficacy

A study highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The compound demonstrated significant cytotoxicity against HeLa cells at concentrations as low as 0.125 μM, leading to G2/M phase cell cycle arrest .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, the compound was shown to improve memory retention in rodent models, suggesting its potential application in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What are the recommended safety protocols and storage conditions for handling 4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone in laboratory settings?

Methodological Answer:

  • Safety Protocols: Consult Safety Data Sheets (SDS) for hazard identification. Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Storage: Store in a cool, dry place (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Use airtight containers to minimize moisture absorption .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste per institutional guidelines .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Reaction Variables: Optimize temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., palladium for hydrogenation) to enhance reaction efficiency .
  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
  • Characterization: Confirm structure via 1^1H/13^13C NMR (δ 1.2–1.4 ppm for tert-butyl group) and FT-IR (amide C=O stretch at ~1680 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • Chromatography: Use HPLC (retention time ~8–10 min) or GC-MS (EI mode, m/z 184 [M+H]+^+) for purity assessment .
  • Spectroscopy: Employ 1^1H NMR (DMSO-d6, 400 MHz) to resolve signals for the aminomethyl (–CH2NH2) and pyrrolidinone ring protons .
  • Elemental Analysis: Verify empirical formula (C9H18N2O) with ≤0.3% deviation in C/H/N content .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using advanced techniques?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (solvent: dichloromethane/hexane) and analyze to confirm stereochemistry and bond angles (e.g., C–N bond length ~1.34 Å) .
  • Multinuclear NMR: Use 15^15N NMR to distinguish between tautomeric forms or protonation states of the aminomethyl group .
  • Contradiction Resolution: Cross-validate conflicting LC-MS and NMR data by repeating experiments under controlled humidity/temperature .

Q. What strategies are effective for designing biological activity studies involving this compound?

Methodological Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays (IC50 determination) with positive/negative controls .
  • Animal Models: Administer doses (10–50 mg/kg) in rodent pharmacokinetic studies. Monitor plasma concentration via LC-MS/MS and correlate with bioavailability .
  • Physicochemical Profiling: Measure logP (octanol/water) and pKa (e.g., ~9.5 for the aminomethyl group) to predict membrane permeability .

Q. How can researchers address reproducibility challenges in synthesizing and testing this compound?

Methodological Answer:

  • Replication: Document exact reaction conditions (e.g., degassing solvents, inert atmosphere) and use calibrated equipment (e.g., temperature probes) .
  • Batch Analysis: Compare NMR spectra (≥3 batches) to identify impurities (e.g., tert-butyl oxidation products) .
  • Collaborative Validation: Share samples with independent labs for LC-MS/MS cross-verification .

Q. What methodologies are recommended for toxicological profiling of this compound in preclinical research?

Methodological Answer:

  • In Vitro Toxicity: Perform MTT assays on HEK293 cells (48-hour exposure, IC50 calculation) .
  • Metabolite Identification: Use high-resolution LC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidinone ring) .
  • Environmental Safety: Follow OECD guidelines for biodegradability testing (e.g., Closed Bottle Test) .

Q. How can computational modeling enhance the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors). Validate with experimental IC50 values .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the pyrrolidinone ring in aqueous environments .
  • QSAR Modeling: Develop predictive models for substituent effects using descriptors like Hammett σ constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-1-tert-butyl-2-pyrrolidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.